molecular formula C7H5F3N4 B2753358 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 216300-82-2

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2753358
CAS No.: 216300-82-2
M. Wt: 202.14
InChI Key: OOZWHISJAXDZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with 6-chloro-3-(trifluoromethyl)pyridazine under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridazine rings .

Scientific Research Applications

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of specific enzymes, such as kinases. This compound has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its unique trifluoromethyl group enhances its metabolic stability and bioavailability compared to other triazolopyridazine derivatives .

Properties

IUPAC Name

8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZWHISJAXDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326592
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

216300-82-2
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.